molecular formula C28H33N3O5 B11029766 2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone

2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11029766
M. Wt: 491.6 g/mol
InChI Key: RDHIOUTYEFKTEM-UHFFFAOYSA-N
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Description

2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin core. This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin core and have similar chemical properties.

    Piperazine derivatives: Compounds with the piperazine ring are often used in medicinal chemistry for their bioactivity.

    Quinoline derivatives: These compounds are known for their antimicrobial and anticancer properties.

Uniqueness

What sets 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C28H33N3O5

Molecular Weight

491.6 g/mol

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C28H33N3O5/c1-19-16-28(2,3)31(22-10-9-20(34-4)15-21(19)22)26(32)17-29-11-13-30(14-12-29)27(33)25-18-35-23-7-5-6-8-24(23)36-25/h5-10,15-16,25H,11-14,17-18H2,1-4H3

InChI Key

RDHIOUTYEFKTEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)(C)C

Origin of Product

United States

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